{2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol
Description
{2-Methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol is a synthetic imidazole derivative characterized by a methanesulfonyl group at position 2, a hydroxymethyl group at position 5, and an oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent at position 1 of the imidazole ring. Its synthesis typically involves sulfonation and alkylation steps, as evidenced by protocols for analogous imidazole derivatives .
Key structural features:
- Methanesulfonyl group: Enhances electrophilicity and stability.
- Oxolan-2-ylmethyl group: Introduces chirality and modulates lipophilicity.
- Hydroxymethyl group: Provides a site for further functionalization or hydrogen bonding.
Properties
IUPAC Name |
[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c1-17(14,15)10-11-5-8(7-13)12(10)6-9-3-2-4-16-9/h5,9,13H,2-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOTUYDUMALIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CC2CCCO2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions, often using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Oxolan-2-ylmethyl Group: This step involves the alkylation of the imidazole ring with an oxolan-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for {2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides, thiols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
{2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of {2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at Position 1: Alkyl vs. Aromatic Groups
a. (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
- Structure : Features a hexyl chain at position 1 instead of the oxolan-2-ylmethyl group.
- Molecular formula: C₁₁H₂₀N₂O₃S .
- Synthesis : Similar sulfonation and alkylation steps but substitutes oxolan-2-ylmethyl with hexyl groups .
b. (1-Benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol
- Structure : Benzyl group at position 1.
- Yield: 54.1% via oxidation of a thioether intermediate using Oxone® .
- Application : Investigated as a cyclooxygenase-2 (COX-2) inhibitor .
c. Losartan Potassium
- Structure: (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanol.
- Properties: Clinically used angiotensin II receptor antagonist. Distinct tetrazole and biphenyl groups enhance binding affinity. Molecular weight: 461 g/mol; soluble in water and methanol .
Substitution at Position 2: Sulfonyl vs. Other Electrophilic Groups
a. 2-Chloro-1-(4-methylsulfonylphenyl)-1H-imidazole
- Structure : Chlorine at position 2 and a methylsulfonylphenyl group at position 1.
- Synthesis : Oxone®-mediated sulfonation followed by chlorination. Yield: 76% .
- Application : Intermediate in COX-2 inhibitor development .
b. 2-(Methylsulfanyl)-1-benzyl-1H-imidazol-5-yl)methanol
Functionalization at Position 5: Hydroxymethyl vs. Nitro/Carboxylic Groups
a. 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Structure : Nitro group at position 5 and chloromethylphenyl at position 4.
- Synthesis: Chlorination of a methanol precursor using SOCl₂. Applications: Antimicrobial and anticancer research .
b. Losartan Carboxylic Acid (LCA)
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
{2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol is a chemical compound with the molecular formula C10H16N2O4S and a molecular weight of 260.31 g/mol. This compound features a unique structure that includes an imidazole ring substituted with a methanesulfonyl group and an oxolan-2-ylmethyl group, which is significant for its biological activity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly concerning its antimicrobial and antifungal properties.
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | {2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl}methanol |
| CAS Number | 1221346-43-5 |
| Molecular Formula | C10H16N2O4S |
| Molecular Weight | 260.31 g/mol |
The biological activity of {2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol is primarily attributed to its interaction with specific molecular targets within biological systems. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methanesulfonyl group may act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, which is crucial for its antimicrobial effects.
Antimicrobial Properties
Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial activity. For instance, derivatives of imidazole have been studied for their leishmanicidal activity, suggesting that similar compounds may possess comparable effects . In vitro studies are necessary to evaluate the specific antimicrobial efficacy of {2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol against various pathogens.
Antifungal Activity
Preliminary investigations suggest that this compound may also exhibit antifungal properties. The structural characteristics that enhance the interaction with fungal enzymes could be explored further in laboratory settings.
Case Studies and Research Findings
Several studies have highlighted the importance of imidazole derivatives in drug development:
- In Vitro Efficacy : A study on imidazole derivatives demonstrated significant activity against Leishmania species, indicating a potential pathway for further research into the efficacy of related compounds like {2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol .
- Synthetic Pathways : The synthesis of this compound typically involves the formation of the imidazole ring through condensation reactions, followed by sulfonylation and alkylation processes. Understanding these synthetic routes is essential for producing the compound at scale for research purposes.
- Comparative Analysis : When compared to similar compounds lacking either the methanesulfonyl or oxolan groups, {2-methanesulfonyl-1-[(oxolan-2-yl)methyl]-1H-imidazol-5-yl}methanol shows unique reactivity patterns that could be beneficial in developing targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
